
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyphenylethyl, methyl, phenyl, and propionoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyphenylethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The phenyl and propionoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylethyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar hydroxyphenyl group but differs in the core structure, which is a triazole ring.
Quinazolinone and Quinazoline Derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Uniqueness
1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its specific combination of functional groups and the presence of a pyrrolidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
72050-84-1 |
|---|---|
Molekularformel |
C22H27NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
[1-(2-hydroxy-2-phenylethyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C22H27NO3/c1-3-21(25)26-22(19-12-8-5-9-13-19)14-15-23(17(22)2)16-20(24)18-10-6-4-7-11-18/h4-13,17,20,24H,3,14-16H2,1-2H3 |
InChI-Schlüssel |
RBTPQEWDLFOGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCN(C1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)

![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
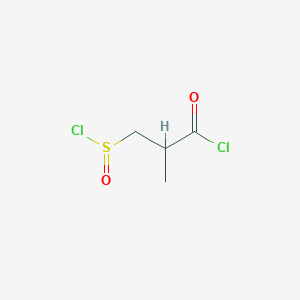
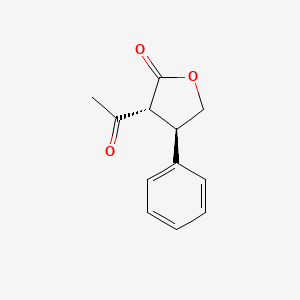

![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
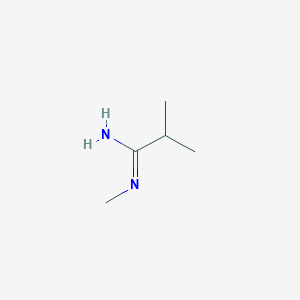
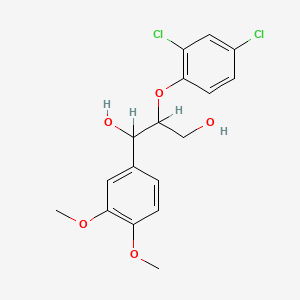
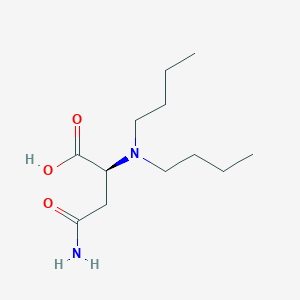


![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)
